N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Description
Scientific Research Applications
Synthesis and SAR Studies
The synthesis and SAR of derivatives related to N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide have been a significant area of research. One study focused on the synthesis and antimicrobial study of substituted 2-aminobenzothiazoles derivatives, highlighting the importance of structural modifications for enhancing antimicrobial properties (Anuse et al., 2019). Another study explored the antimycobacterial evaluation of benzimidazole analogues, indicating the potential of structural analogues in targeting tuberculosis (Richter et al., 2022).
Antimicrobial and Antituberculosis Applications
Research has demonstrated the antimicrobial and antituberculosis potential of compounds related to this compound. For instance, compounds showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains were synthesized, highlighting the role of these derivatives in combating resistant bacterial infections (Anuse et al., 2019). Similarly, the antimycobacterial properties of benzimidazole analogues against Mycobacterium smegmatis were reported, indicating their potential in tuberculosis treatment (Richter et al., 2022).
Properties
IUPAC Name |
N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2/c19-13-10-21-18(22-11-13)24-7-5-12(6-8-24)9-20-17(25)16-14-3-1-2-4-15(14)26-23-16/h10-12H,1-9H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLYLDITKGAGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3CCN(CC3)C4=NC=C(C=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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